Gingerglycolipid B

Descripción general

Descripción

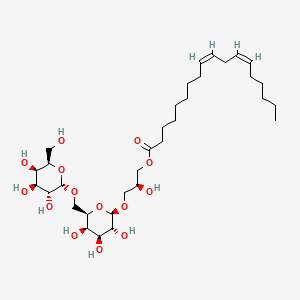

Gingerglycolipid B is an organic compound belonging to the class of glycosylmonoacylglycerols. These compounds are characterized by a glycosylglycerol moiety carrying exactly one fatty acyl chain attached through an ester linkage . This compound is found in ginger (Zingiber officinale Roscoe) and has been studied for its various biological activities, including anti-ulcer and anti-tumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gingerglycolipid B involves the esterification of a glycosylglycerol with a fatty acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of ginger rhizomes followed by purification. The extraction process involves the use of solvents like ethanol or methanol to extract the lipid compounds from the ginger rhizomes. The extract is then subjected to chromatographic separation to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the fatty acyl chain is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ester linkage to an alcohol group, resulting in the formation of glycosylglycerol derivatives.

Substitution: Substitution reactions can occur at the glycosyl moiety, where different substituents can replace the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require acidic or basic conditions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Oxidized fatty acyl derivatives.

Reduction: Glycosylglycerol derivatives with alcohol groups.

Substitution: Substituted glycosylglycerol derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Gingerglycolipid B has the molecular formula and a molecular weight of approximately 678.8 g/mol. Its structure includes a glycerol backbone with galactose moieties, which contribute to its biological activity and potential therapeutic effects .

Chemistry

This compound serves as a model compound for studying glycosylation reactions and lipid metabolism. Its unique structure allows researchers to explore the mechanisms of lipid interactions and modifications, which are critical for understanding cellular functions .

Biology

In biological contexts, this compound has been investigated for its role in cellular signaling and membrane structure. It is noted for its potential to influence membrane fluidity and integrity, which are essential for various cellular processes .

Medicine

This compound exhibits several pharmacological properties:

- Anti-ulcer Activity : It enhances gastric mucosal defense by promoting mucus production and reducing gastric acid secretion, making it a candidate for treating gastric ulcers .

- Anti-tumor Properties : Research indicates that it can induce apoptosis in cancer cells by modulating apoptotic protein expression and inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound inhibits key signaling pathways such as protein kinase B (Akt) and nuclear factor kappa B (NF-κB), leading to decreased pro-inflammatory cytokines .

Industry

Due to its health-promoting properties, this compound is explored in the development of nutraceuticals and functional foods. Its incorporation into dietary supplements aims to enhance health benefits associated with ginger consumption .

Data Tables

Case Study 1: Anti-Ulcer Mechanism

A study demonstrated that this compound significantly reduces gastric lesions in animal models by enhancing the gastric mucosal barrier function. The mechanism involves increased mucus secretion and stabilization of gastric epithelium integrity .

Case Study 2: Anti-Tumor Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 3: Molecular Docking Studies

Molecular docking simulations revealed that this compound interacts effectively with specific enzymes related to bacterial cell wall synthesis, suggesting potential applications in antimicrobial therapies. However, further studies are needed to validate its efficacy as a drug candidate .

Mecanismo De Acción

Gingerglycolipid B exerts its effects through various molecular targets and pathways:

Comparación Con Compuestos Similares

Gingerglycolipid B is unique among glycosylmonoacylglycerols due to its specific fatty acyl chain and glycosyl moiety. Similar compounds include:

Gingerglycolipid A: Another glycosylmonoacylglycerol found in ginger with similar biological activities.

Gingerglycolipid C: Exhibits strong binding interactions with 3CL pro of SARS-CoV-2, making it a potential therapeutic agent against COVID-19.

2-Linoleoylglycerol: Inhibits the activity of anandamide and 2-arachidonolyglycerol in humans.

This compound stands out due to its specific molecular structure and its potent anti-ulcer and anti-tumor activities, making it a valuable compound for further research and development.

Actividad Biológica

Gingerglycolipid B, a glycosylmonoacylglycerol derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, particularly its anti-ulcer and anti-tumor properties. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a glycerol backbone linked to a sugar moiety and a fatty acid chain. This structural configuration is significant in determining its biological functions.

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Gingerglycolipid A | Glycosylmonoacylglycerol | Anti-tumor | Longer fatty acid chain |

| This compound | Glycosylmonoacylglycerol | Anti-ulcer, antiviral | Moderate fatty acid chain |

| Gingerglycolipid C | Glycosylmonoacylglycerol | Anti-inflammatory | Different sugar moiety |

| 2-Linoleoylglycerol | Glycerolipid | Anti-inflammatory | Derived from non-ginger sources |

Anti-Ulcer Properties

Research indicates that this compound exhibits significant anti-ulcer activity. It interacts with cellular pathways that mitigate inflammation and promote healing in gastric tissues. In vitro studies have demonstrated its effectiveness in reducing ulcer formation by inhibiting pro-inflammatory cytokines and enhancing mucosal defense mechanisms .

Antitumor Effects

This compound has also shown promise as an anti-tumor agent. It appears to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, studies have reported that it can induce apoptosis in human colon cancer cells by activating the caspase pathway .

Antiviral Activity

Notably, this compound has been identified as a potential antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It demonstrates strong binding interactions with the viral protease, suggesting its utility in therapeutic applications against viral infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inflammatory Response Modulation : It binds effectively to proteins involved in inflammatory responses, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Activity : The compound exhibits antioxidant properties by enhancing the expression of genes involved in oxidative stress response, thereby protecting cells from damage .

- Viral Replication Inhibition : Its interaction with the 3CL protease of SARS-CoV-2 highlights its potential role in inhibiting viral replication.

Case Studies

- Anti-Ulcer Study : In a controlled study involving Wistar rats subjected to ulcerogenic agents, administration of this compound significantly reduced ulcer index scores compared to control groups. Histopathological examinations revealed improved gastric mucosal integrity .

- Antitumor Research : A study conducted on human colon cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis after 48 hours of exposure .

- Antiviral Potential : Molecular docking studies have shown that this compound effectively binds to the active site of SARS-CoV-2 protease with a binding affinity comparable to known antiviral agents, suggesting its potential as a therapeutic candidate against COVID-19 .

Propiedades

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISGSDYAIIBMO-UMLSMIIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316111 | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88168-90-5 | |

| Record name | Gingerglycolipid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerglycolipid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.